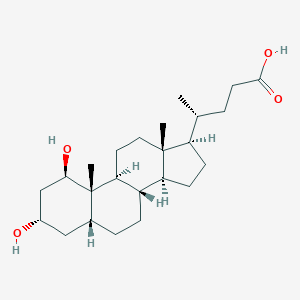

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid

Vue d'ensemble

Description

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O4 and a molecular weight of 392.58. It appears as a white or slightly yellow powder and is slightly soluble in alcohol and acetone, very slightly soluble in ether and chloroform, and almost insoluble in water. This compound is part of the cholanic acid family and plays a significant role in various biological processes.

Méthodes De Préparation

The synthesis of 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid involves several steps. One common method includes the oxidation of lithocholic acid using reagents such as sodium hypochlorite under controlled conditions . The reaction typically occurs at low temperatures, around -15°C, with acetic acid as a pH adjuster and methanol as the solvent . Industrial production methods often involve the extraction and purification of bile acids from animal sources, followed by chemical modification to obtain the desired compound .

Analyse Des Réactions Chimiques

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like sodium hypochlorite, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can convert oxo derivatives back to hydroxy derivatives using reducing agents such as sodium borohydride.

Substitution: Hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include sodium hypochlorite for oxidation and sodium borohydride for reduction. Major products formed from these reactions include oxo derivatives and substituted cholanic acids .

Applications De Recherche Scientifique

Metabolic Studies

Research indicates that bile acids, including 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic acid, are involved in lipid metabolism and glucose homeostasis. They activate specific receptors such as the farnesoid X receptor (FXR) and TGR5, influencing metabolic pathways related to diabetes and obesity .

Liver Diseases

This compound has been studied for its potential therapeutic effects in liver diseases. For instance, it may aid in the treatment of cholestasis and nonalcoholic fatty liver disease (NAFLD) by enhancing bile flow and reducing liver inflammation . Clinical trials are exploring its efficacy in managing primary biliary cholangitis .

Cancer Research

There is growing interest in the role of bile acids in cancer biology. Studies have shown that certain bile acids can modulate cell proliferation and apoptosis in cancer cells . The unique structure of this compound might contribute to these effects by interacting with cellular signaling pathways.

Gut Microbiota Interaction

Bile acids influence gut microbiota composition, which is crucial for maintaining gut health and preventing diseases. Research suggests that this compound can alter microbial populations, potentially leading to beneficial effects on metabolic health .

Case Studies

Mécanisme D'action

The mechanism of action of 1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors and transporters in the liver and intestines . It modulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also influences the activity of enzymes such as cytochrome P450, which play a crucial role in bile acid metabolism .

Comparaison Avec Des Composés Similaires

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic Acid can be compared with other similar bile acids, such as:

1alpha,3alpha-Dihydroxy-5beta-cholan-24-oic Acid: This compound has a similar structure but differs in the position of the hydroxyl group at the 1-position.

3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid: This compound has hydroxyl groups at the 3beta and 12alpha positions, making it structurally distinct.

3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid:

The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its biological activity and interactions with receptors and enzymes .

Activité Biologique

1beta,3alpha-Dihydroxy-5beta-cholan-24-oic acid, also known as a bile acid derivative, has garnered attention in scientific research due to its significant biological activities. This compound is structurally related to other bile acids and plays a crucial role in various physiological processes, including lipid metabolism and signaling pathways.

- Molecular Formula : C24H42O4

- Molecular Weight : 398.58 g/mol

- CAS Number : 89238-74-4

The biological activity of this compound is primarily mediated through its interactions with bile acid receptors and transporters in the liver. These interactions influence several pathways:

- FXR Activation : The compound acts as a ligand for the farnesoid X receptor (FXR), which regulates bile acid homeostasis and glucose metabolism.

- TGR5 Activation : It also activates the G-protein coupled receptor TGR5, which is involved in energy expenditure and glucose metabolism .

Biological Activities

This compound exhibits various biological activities that can be categorized as follows:

1. Lipid Metabolism

Research indicates that this bile acid derivative can modulate lipid profiles by:

- Reducing cholesterol levels in the liver.

- Enhancing the excretion of bile acids, thereby promoting lipid digestion and absorption .

2. Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It can inhibit pro-inflammatory cytokines and modulate immune responses, making it a potential therapeutic agent in inflammatory diseases .

3. Neuroprotective Properties

Recent investigations suggest neuroprotective effects against oxidative stress and apoptosis in neuronal cells. This is particularly relevant in conditions such as jaundice, where bilirubin levels are elevated .

Table 1: Summary of Biological Activities

Case Study: Cholesterol Metabolism

A clinical study involving patients with hypercholesterolemia demonstrated that administration of this compound significantly reduced serum cholesterol levels. Patients exhibited improved metabolic profiles after treatment, indicating its potential use as a therapeutic agent for managing cholesterol-related disorders .

Case Study: Neuroprotection in Jaundice

In an experimental model simulating severe jaundice, treatment with this bile acid derivative resulted in decreased neuronal apoptosis and improved integrity of the blood-brain barrier. The findings suggest that this compound could be beneficial in protecting neural tissues from bilirubin-induced damage .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Binds to plasma proteins, facilitating distribution throughout the body.

- Metabolism : Primarily metabolized by liver enzymes, affecting its bioavailability and efficacy.

Propriétés

IUPAC Name |

(4R)-4-[(1R,3S,5R,8S,9S,10S,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)13-21(26)24(15,3)20(17)10-11-23(18,19)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASPEALOGWANGT-ZGCQFCDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(C(CC(C4)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345695 | |

| Record name | 1beta,3alpha-Dihydroxy-5beta-cholanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89238-74-4 | |

| Record name | 1beta,3alpha-Dihydroxy-5beta-cholanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.